2-Tridecanone
Overview
Description
2-Tridecanone is an organic compound belonging to the class of ketones . It is a food aroma compound, widely used in the flavor and fragrance industry . It is also a nonalkaloid insecticide, isolated from the wild tomato Lycopersicon hirsutum f. glabratum .
Synthesis Analysis
A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .Molecular Structure Analysis
2-Tridecanone has a molecular formula of C13H26O and a molecular weight of 198.34 g/mol . The structure of 2-Tridecanone is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Ketones, such as 2-Tridecanone, are reactive with many acids and bases liberating heat and flammable gases (e.g., H2) . The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .Physical And Chemical Properties Analysis
2-Tridecanone has a density of 0.8±0.1 g/cm3, a boiling point of 263.8±3.0 °C at 760 mmHg, and a flash point of 83.3±12.6 °C . It also has a molar refractivity of 62.3±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 240.2±3.0 cm3 .Scientific Research Applications
1. Insecticide and Pest Repellent
2-Tridecanone has shown significant potential as an insecticide and pest repellent. For instance, it has been effective against red imported fire ants, with two formulations showing significant toxicity and efficacy in both laboratory and field trials (Chen, 2016). Additionally, 2-tridecanone has demonstrated repellency against ticks and has potential as an arthropod repellent for use on clothing (Kimps et al., 2011). Its insecticidal activity against the cowpea weevil has been noted, particularly due to its ovicidal activity (Braga et al., 2007).
2. Interaction with Plant and Insect Biochemistry
Research has shown that 2-tridecanone can induce the expression of Helicoverpa armigera transferrin, necessary for insect growth and development. Its interaction with transferrin is significant in understanding plant-insect interactions (Zhang, Gao & Gao, 2018). Additionally, 2-tridecanone's impact on the development of cotton bollworm through Cytochrome P450-mediated processes highlights its role in insect biochemistry (Zhang, Lu, Xiang, Shang & Gao, 2016).
3. Nematicidal Activities
2-Tridecanone and its derivatives have shown nematicidal activity against Meloidogyne incognita, presenting potential for agricultural applications in controlling nematode pests (Paul, Walia, Mondal, Kumar & Pankaj, 2009).
4. Pheromone and Aggregation Studies
Studies have identified 2-tridecanone as a component in aggregation pheromones of certain Drosophila species, suggesting its role in insect communication and behavior (Schaner & Jackson, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tridecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIFVRUOHKNECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Record name | 2-TRIDECANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21168 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022070 | |
Record name | 2-Tridecanone | |
Source | EPA DSSTox | |
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Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-tridecanone is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS], Solid, white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odour | |
Record name | 2-TRIDECANONE | |
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Boiling Point |
505 °F at 760 mmHg (NTP, 1992), 134.00 °C. @ 10.00 mm Hg | |
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Flash Point |
225 °F (NTP, 1992) | |
Record name | 2-TRIDECANONE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), soluble in alcohol, propylene glycol and oils; insoluble in water | |
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Record name | 2-Tridecanone | |
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Density |
0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float, 0.817-0.823 | |
Record name | 2-TRIDECANONE | |
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Record name | 2-Tridecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |
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Vapor Pressure |
1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992) | |
Record name | 2-TRIDECANONE | |
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Product Name |
2-Tridecanone | |
CAS RN |
593-08-8 | |
Record name | 2-TRIDECANONE | |
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Record name | Tridecan-2-one | |
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Record name | 2-TRIDECANONE | |
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Melting Point |
86.1 °F (NTP, 1992), 29 °C | |
Record name | 2-TRIDECANONE | |
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Record name | 2-Tridecanone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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